(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone, due to its complex structure, is a subject of interest in the synthesis and structural analysis within organic chemistry. Research has demonstrated methods for creating bicyclic and tricyclic β-lactams, which are structurally related to the compound , showcasing the intricate techniques involved in the synthesis of such molecules. For instance, the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates provides a pathway for generating compounds with potential pharmaceutical applications (Mollet, D’hooghe, & Kimpe, 2012).
Antioxidant and Inhibitory Activities
Another avenue of research involves evaluating the biological activities of related compounds. Studies on compounds structurally similar to this compound have shown significant results in terms of antioxidant and enzyme inhibitory activities. For example, hindered phenolic aminothiazoles, which share functional groups with the compound , have been synthesized and assessed for their α-glucosidase, α-amylase inhibitory, and antioxidant activities, highlighting their potential in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).
Structural Elucidation and Degradation Studies
The degradation behavior of β-lactamase inhibitors, which are chemically related to the query compound, has also been a subject of study. Investigations into the degradation pathways of these inhibitors in various solutions contribute to understanding their stability and potential modifications upon exposure to different environmental conditions (Marunaka et al., 1988). This research is crucial for drug development, as it informs the formulation and storage conditions of pharmaceutical compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-6-9(16-5-11-6)10(13)12-3-8-2-7(12)4-17(8,14)15/h5,7-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGHJNUDIDOJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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